molecular formula C7H12O B1365779 1-Cyclobutylcyclopropan-1-ol

1-Cyclobutylcyclopropan-1-ol

Cat. No.: B1365779
M. Wt: 112.17 g/mol
InChI Key: HHANTGIDFSHTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutylcyclopropan-1-ol is a bicyclic alcohol featuring a cyclopropane ring directly bonded to a cyclobutane moiety. The compound’s unique structure combines the high ring strain of cyclopropane (∼27 kcal/mol) with the slightly reduced strain of cyclobutane (∼26 kcal/mol), creating a sterically constrained system that influences its physicochemical behavior and reactivity .

Properties

IUPAC Name

1-cyclobutylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7(4-5-7)6-2-1-3-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHANTGIDFSHTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 1-cyclobutylcyclopropan-1-ol with key analogs, highlighting substituent effects and functional diversity:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Functional Features
This compound Cyclopropanol Cyclobutyl C₇H₁₂O 112.17 Bicyclic strain, tertiary alcohol
1-Methylcyclopropylcarbinol Cyclopropanol Methyl C₅H₁₀O 86.13 Simple alkyl substitution
Z-2-hydroxyethyl-1-methylcyclopropan-1-ol Cyclopropanol Methyl, hydroxyethyl C₇H₁₂O₂ 128.17 Chiral center, bifunctional
1-(O-tolyl)cyclopropan-1-ol Cyclopropanol O-tolyl (aromatic) C₁₀H₁₂O 148.20 Aromatic π-system
1-cyclopropylbut-3-yn-1-ol Cyclopropanol Cyclopropyl, alkyne C₇H₁₀O 110.15 Alkyne functionality
1-(propan-2-yl)cyclopropan-1-ol Cyclopropanol Isopropyl C₆H₁₂O 100.16 Sterically bulky substituent

Key Observations :

  • Ring Strain : Cyclopropane derivatives exhibit greater strain than cyclobutane analogs, leading to higher reactivity in ring-opening reactions .
  • Substituent Effects : Aromatic (e.g., o-tolyl) or alkyne groups enhance stability or enable click chemistry, respectively , while bulky substituents like isopropyl hinder nucleophilic attacks .
Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility Trends
This compound N/A N/A ~14.2* Low polarity (hydrophobic)
1-cyclopropylbut-3-yn-1-ol 201.4 (predicted) 1.068 14.16 Moderate in polar solvents
1-(propan-2-yl)cyclopropan-1-ol N/A N/A ~14.2* High steric hindrance

*Estimated based on cyclopropanol analogs .

Notable Trends:

  • Boiling Points : Alkyne-containing derivatives (e.g., 1-cyclopropylbut-3-yn-1-ol) exhibit higher boiling points due to increased molecular weight and polarity .
  • Acidity: Cyclopropanols generally have pKa values near 14, similar to tertiary alcohols, but electron-withdrawing substituents (e.g., nitriles) can lower pKa significantly .

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